molecular formula C2H4ClNO4S B3051906 methyl N-(chlorosulfonyl)carbamate CAS No. 36914-92-8

methyl N-(chlorosulfonyl)carbamate

Cat. No.: B3051906
CAS No.: 36914-92-8
M. Wt: 173.58 g/mol
InChI Key: DCGAEWHBJDXIAZ-UHFFFAOYSA-N
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Description

Methyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C2H4ClNO4S. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by its chlorosulfonyl functional group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with methanol in an anhydrous benzene solution. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of chlorosulfonyl isocyanate due to its highly corrosive nature. The reaction is conducted in specialized equipment to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield carbamates, while reactions with alcohols can produce esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and properties. This makes it particularly useful as a dehydrating agent and in the synthesis of various derivatives .

Properties

IUPAC Name

methyl N-chlorosulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGAEWHBJDXIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443663
Record name methyl chlorosulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36914-92-8
Record name methyl chlorosulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methanol (10.2 mL, 252 mmoles) in 15 mL toluene was added dropwise to a solution of chlorosulfonyl isocyanate (22.0 mL, 252 mmoles) in 75 mL toluene at 0° C. The mixture was removed from the cooling bath and stirred for one-half hour at room temperature, then cooled to 0° C. and 65 mL ice cold hexanes was added. The white precipitate was collected by filtration and washed two times with a small amount of cold hexanes and dried in vacuo to give 33.0 g of a white solid, mp 72°-74° C.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
22 mL
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reactant
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15 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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